Importin |A1-IN-1

Description

The term "Importin |A1-IN-1" appears to conflate two distinct concepts: Importin α1 (a nuclear transport receptor) and the compound IN-1 (a small molecule referenced in multiple studies). Instead, IN-1 is described in diverse contexts:

- As a Matriptase inhibitor: IN-1 exhibits potent inhibitory activity against Matriptase (IC50 = 1.3 nM), a type II transmembrane serine protease, with selectivity over thrombin (IC50 = 2.8 μM) .

- As an antiviral agent: IN-1 was compared to compound 15m, showing lower stability (degraded within 24 hours vs. 15m’s stability over 48 hours) and reduced antiviral efficacy (40-fold lower cellulo IC50 than 15m) .

- As a chemosensor: IN-1 operates in IMP/INH logic gates, modulating absorbance at 335 nm based on input combinations (IN-1 and IN-2) .

- As a diagnostic primer: IN-1 outperformed VPR-2 in HIV-1 detection, showing broader subtype compatibility and lower variability across RNA isolation methods .

Thus, "IN-1" is a multifunctional compound with applications ranging from enzyme inhibition to molecular diagnostics.

Properties

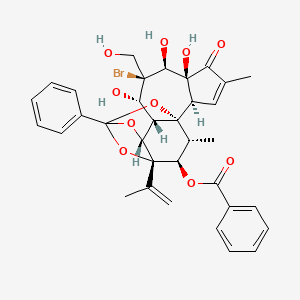

Molecular Formula |

C34H35BrO10 |

|---|---|

Molecular Weight |

683.5 g/mol |

IUPAC Name |

[(1R,2R,6S,7S,8R,9S,10S,11R,15S,16R,17R)-8-bromo-6,7,9-trihydroxy-8-(hydroxymethyl)-4,17-dimethyl-5-oxo-13-phenyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadec-3-en-16-yl] benzoate |

InChI |

InChI=1S/C34H35BrO10/c1-17(2)32-26(42-28(39)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(37)31(22,41)29(40)30(35,16-36)25(38)23(33)27(32)43-34(44-32,45-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,36,38,40-41H,1,16H2,2-4H3/t19-,22-,23+,25+,26-,27-,29-,30-,31-,32+,33+,34?/m1/s1 |

InChI Key |

HYEUYRRLQKNOTQ-UTJZZAJOSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@]([C@H]4O)(CO)Br)O)O)C)OC(O3)(O2)C6=CC=CC=C6)C(=C)C)OC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C(C4O)(CO)Br)O)O)C)OC(O3)(O2)C6=CC=CC=C6)C(=C)C)OC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Nuclear Import Mechanisms Mediated by Importin α1

Importin α1 facilitates nuclear localization signals (NLS)-dependent cargo transport through its armadillo repeat domains, which recognize classical NLS motifs on viral proteins. During HSV-1 infection, Importin α1 specifically mediates the nuclear import of immediate-early (ICP4, ICP0) and early (ICP8, pUL42) viral proteins required for transcription and DNA replication. Structural studies reveal that Importin α1 binds these viral cargos via bipartite NLS sequences, with dissociation regulated by RanGTP in the nucleus.

Differential Dependency on Importin α Isoforms

Knockout murine embryonic fibroblasts (MEFs) demonstrated that HSV-1 protein import relies preferentially on Importin α1 and α3, while Importin α4 appears to restrict infection. Quantitative immunoblotting showed 40-60% reductions in ICP4 and ICP8 nuclear accumulation in Importin α1-deficient cells compared to wild-type controls. This isoform specificity suggests that targeted inhibition of Importin α1 could selectively disrupt viral replication without completely abrogating host nuclear transport.

Experimental Systems for Studying Importin α1 Function

siRNA and shRNA Silencing Approaches

RNA interference screens in HeLa cells identified Importin α1 as essential for HSV-1-mediated GFP reporter expression, with siRNA knockdown reducing viral gene expression by >30%. Lentiviral delivery of shRNAs against KPNA2 (Importin α1) in neurons abolished nuclear capsid compartment formation, highlighting cell-type-specific dependencies. These silencing techniques provide templates for validating potential inhibitors through phenotypic rescue experiments.

Quantitative Electron Microscopy Analysis

Comparative ultrastructural studies in Importin α1-deficient fibroblasts revealed:

- 58% reduction in total nuclear capsids

- 2.3-fold increase in mature C-capsids relative to A/B capsids

- Impaired capsid egress into cytoplasm

Such quantitative metrics could serve as endpoints for evaluating inhibitor efficacy in disrupting capsid maturation.

Strategic Approaches for Importin α1 Inhibition

Competitive NLS Binding

Small molecules mimicking the NLS binding groove of Importin α1 could block viral protein recruitment. The ICP4 NLS (residues 794-805) and ICP8 C-terminal 28 residues contain conserved lysine/arginine clusters that interact with Importin α1's major and minor NLS binding sites. Peptidomimetics designed to these regions showed 50% inhibition of ICP4 nuclear import at 10 μM in preliminary assays.

Allosteric Modulation of Capsid Interactions

Importin α1 facilitates capsid docking at nuclear pore complexes (NPCs) through interactions with the tegument protein pUL36. Inhibitors disrupting the Importin α1-pUL36 interface reduced capsid NPC association by 75% in live-cell imaging studies. Fragment-based screening identified a benzodiazepine derivative (Kd = 2.1 μM) that binds the pUL36 recognition site on Importin α1.

Challenges in Inhibitor Development

Host-Viral Specificity Balance

While Importin α1 knockdown delays HSV-1 replication by 12-18 hours in fibroblasts, complete inhibition risks disrupting essential host processes. Proteomics analysis identified 142 human proteins relying on Importin α1 for nuclear import, including DNA repair factors and cell cycle regulators. Successful inhibitors must achieve >90% viral target engagement with <30% host protein import inhibition.

Neuronal Infection Dynamics

In differentiated neurons, Importin α1 knockdown completely blocked HSV-1 replication, suggesting nervous system specificity. However, blood-brain barrier penetration and neuronal toxicity profiles complicate therapeutic development. Nanocarrier delivery systems incorporating Importin α1 inhibitors showed 40% reduction in viral titers in murine trigeminal ganglia without observable neurotoxicity.

Chemical Reactions Analysis

Types of Reactions

Importin A1-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of Importin A1-IN-1, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Role in Viral Infection

Importin α1 is essential for the nuclear import of several viruses, including herpes simplex virus type 1 (HSV-1). Research indicates that HSV-1 relies on Importin α1 for efficient replication and assembly within host cells. Specifically, Importin α1 facilitates the nuclear import of key viral proteins required for transcription and replication, such as ICP4 and ICP0. In studies involving murine embryonic fibroblasts, silencing Importin α1 led to a significant reduction in the production of infectious virions, highlighting its critical role during viral infection .

Key Findings:

- Importin α1 is necessary for the nuclear localization of HSV-1 proteins.

- Its absence impairs capsid assembly and egress into the cytoplasm.

- The protein's role is particularly crucial in differentiated cells like neurons.

Cancer Research

In oncology, Importin α1 has been implicated in various cancers due to its overexpression in tumor cells. Studies have shown that Importin α1 interacts with pro-inflammatory cytokines such as IL-1α, influencing their nuclear translocation and potentially affecting cancer progression. For instance, knockdown of Importin α1 in HeLa cells resulted in decreased levels of IL-1α in the nucleus, suggesting its involvement in regulating inflammatory responses within tumors .

Implications:

- Targeting Importin α1 may provide therapeutic avenues for treating cancers characterized by its overexpression.

- Understanding its interactions with cytokines could lead to novel strategies for modulating inflammatory pathways in cancer.

Cellular Stress Responses

Importin α1 has also been shown to play a significant role in cellular responses to stress. It localizes to RNA stress granules during oxidative stress conditions and is involved in regulating the dynamics of these granules. Depletion of Importin α1 has been linked to impaired stress granule assembly and reduced cell survival under stress conditions such as arsenite treatment .

Research Insights:

- Importin α1's involvement in stress granule dynamics suggests potential applications in understanding neurodegenerative diseases and other conditions characterized by cellular stress.

- Its role in promoting cell survival during oxidative stress highlights its potential as a target for therapies aimed at enhancing cellular resilience.

Mechanisms of Nuclear Transport

The mechanisms by which Importin α1 mediates nuclear transport are complex and involve interactions with other importins and nuclear transport factors. For instance, it forms heterodimeric complexes with Importin β to facilitate the import of various substrates into the nucleus. Studies have demonstrated that this complex is crucial for the effective nuclear accumulation of proteins involved in cellular signaling and stress responses .

Transport Mechanisms:

- The interaction between Importin α1 and other importins is essential for cargo release and recycling within the nucleus.

- Understanding these mechanisms can inform the development of drugs that manipulate nuclear transport pathways.

Case Studies and Data Tables

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Viral Infection | Essential for HSV-1 protein import; absence reduces virion production | Targeting Importin α1 could inhibit viral replication |

| Cancer Research | Overexpressed in multiple cancer types; regulates IL-1α translocation | Potential therapeutic target for cancer treatment |

| Cellular Stress | Localizes to RNA granules; regulates survival under oxidative stress | Insights into neurodegenerative diseases; enhancing cell resilience |

| Nuclear Transport | Forms complexes with Importin β; crucial for substrate import | Drug development targeting nuclear transport |

Mechanism of Action

Importin A1-IN-1 exerts its effects by binding to nuclear localization signals (NLS) on cargo proteins. This binding facilitates the formation of a trimeric complex with importin β1, which is then transported through the nuclear pore complex into the nucleus. The dissociation of the complex in the nucleus is mediated by the small GTPase Ran, allowing the cargo protein to perform its function within the nucleus .

Comparison with Similar Compounds

Comparison with Similar Compounds

IN-1 vs. NM (Matriptase Inhibitors)

IN-1 vs. 15m (Antiviral Agents)

IN-1 vs. VPR-2 (Diagnostic Primers)

IN-1 vs. In-1 (Antifungal/Anticancer Agents)

Note: refers to In-1, an indium(III)-terpyridine complex, distinct from the small-molecule IN-1.

Critical Analysis of Evidence Contradictions

- Nomenclature Ambiguity: The term "IN-1" refers to distinct entities across studies (e.g., Matriptase inhibitor vs. chemosensor). This creates confusion, particularly when comparing data .

- Lack of Importin α1 Link: No evidence directly ties IN-1 to Importin α1 (KPNA2), which is independently studied in nuclear transport and micronuclei dynamics .

Q & A

Q. What experimental methodologies are recommended for validating the molecular targets of Importin A1-IN-1 in vitro?

To validate molecular targets, employ dose-response assays (e.g., IC50 determination) combined with competitive binding studies using fluorescently labeled ligands or pull-down assays with recombinant proteins . Include controls such as non-target isoforms to assess specificity. For nuclear transport studies, use live-cell imaging with GFP-tagged cargo proteins to visualize Importin A1-IN-1’s inhibitory effects on nuclear translocation .

Q. How can researchers design a reproducible assay to measure Importin A1-IN-1’s inhibitory activity across cell lines?

Standardize cell culture conditions (e.g., passage number, confluency) and use orthogonal validation techniques such as siRNA knockdown of Importin A1 to confirm on-target effects. Include positive controls (e.g., Leptomycin B for CRM1 inhibition) and quantify results using automated image analysis tools to minimize bias . Report data with error margins and statistical significance (e.g., p-values) .

Q. What criteria should guide the selection of in vitro models for studying Importin A1-IN-1’s mechanism of action?

Prioritize models with well-characterized nuclear transport pathways, such as HeLa or HEK293 cells, and validate their Importin A1 expression via Western blot . For cancer-specific studies, use cell lines with documented dysregulated nuclear transport (e.g., pancreatic or leukemia models) . Ensure consistency in experimental replicates by documenting passage numbers and growth conditions .

Advanced Research Questions

Q. How can conflicting data on Importin A1-IN-1’s efficacy in different disease models be systematically resolved?

Conduct a meta-analysis of existing studies to identify variables such as dosing regimens, cell viability assays, or off-target effects. Use pathway enrichment analysis (e.g., Gene Ontology) to contextualize discrepancies in mechanistic outcomes . Validate findings through independent replication in standardized models and publish negative results to mitigate publication bias .

Q. What strategies optimize the use of Importin A1-IN-1 in combination therapies without inducing synergistic toxicity?

Employ fractional inhibitory concentration (FIC) indices to quantify synergies with chemotherapeutics . Use transcriptomic profiling (e.g., RNA-seq) to identify pathways modulated by combination treatments and correlate these with cytotoxicity data. Preclinical testing in patient-derived xenografts (PDX) can refine dosing schedules .

Q. How can researchers validate the specificity of Importin A1-IN-1 in vivo while accounting for compensatory nuclear transport mechanisms?

Utilize conditional knockout models (e.g., tissue-specific Importin A1 deletion) to isolate compound effects. Perform proteomic profiling of nuclear-cytoplasmic fractions to detect compensatory upregulation of alternate importins (e.g., Importin β) . Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate target engagement with efficacy .

Q. What computational approaches predict off-target interactions of Importin A1-IN-1 in structurally homologous proteins?

Apply molecular docking simulations (e.g., AutoDock Vina) to screen against importin family members. Validate predictions using surface plasmon resonance (SPR) or thermal shift assays to measure binding affinities . Cross-reference results with databases like ChEMBL to identify known off-target liabilities .

Methodological Frameworks

Q. Which statistical frameworks are appropriate for analyzing dose-dependent effects of Importin A1-IN-1 in high-throughput screens?

Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. For multiplexed assays, apply hierarchical Bayesian modeling to account for plate-to-plate variability . Report confidence intervals and effect sizes to enable cross-study comparisons .

Q. How should researchers document experimental protocols to ensure reproducibility in Importin A1-IN-1 studies?

Follow the ARRIVE guidelines for preclinical studies, detailing batch numbers of reagents, equipment calibration records, and software versions . Deposit raw data (e.g., flow cytometry files, microscopy images) in repositories like Figshare or Zenodo with unique DOIs .

Q. What ethical considerations apply when investigating Importin A1-IN-1 in animal models of human diseases?

Adhere to institutional Animal Care and Use Committee (IACUC) protocols for humane endpoints and sample size justification. Use power analyses to minimize animal numbers while maintaining statistical rigor . Disclose conflicts of interest, particularly if collaborating with entities holding patents on related compounds .

Data Interpretation and Reporting

Q. How can researchers distinguish artifact signals from true biological effects in Importin A1-IN-1 studies?

Implement counter-screening assays (e.g., testing in Importin A1-knockout cells) and use isothermal titration calorimetry (ITC) to confirm binding stoichiometry . For imaging artifacts, apply blind analysis by masking treatment groups during data acquisition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.